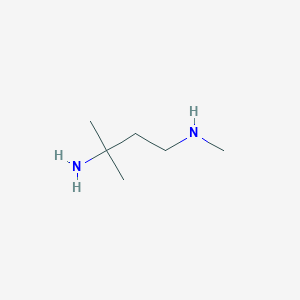
N1,3-Dimethylbutane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,3-Dimethylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane backbone, with methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,3-Dimethylbutane-1,3-diamine typically involves the reaction of butane-1,3-diamine with methylating agents under controlled conditions. One common method is the reductive amination of butane-1,3-dione with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency. Catalysts such as palladium on carbon may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
N1,3-Dimethylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
N1,3-Dimethylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1,3-Dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine
- N,N-Dimethyl-1,4-butanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N1,3-Dimethylbutane-1,3-diamine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atoms This structural feature imparts distinct chemical reactivity and physical properties compared to other diamines
特性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
1-N,3-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(2,7)4-5-8-3/h8H,4-5,7H2,1-3H3 |
InChIキー |
CEXOTARNUNKHAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCNC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


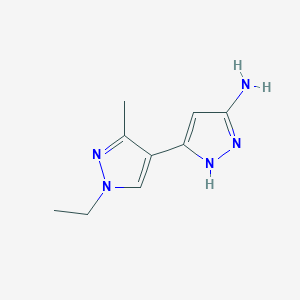

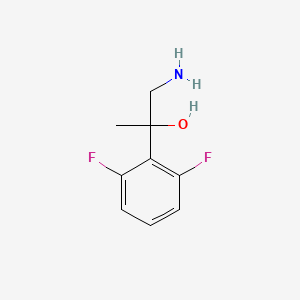
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)

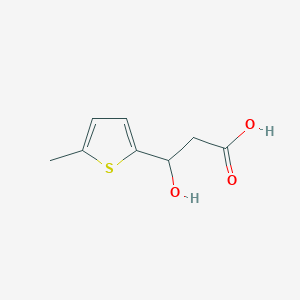
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)
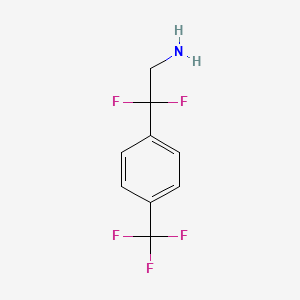
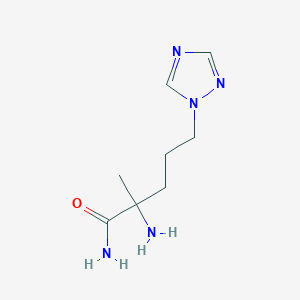

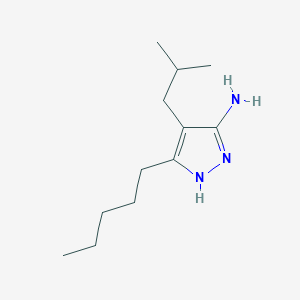


![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)
